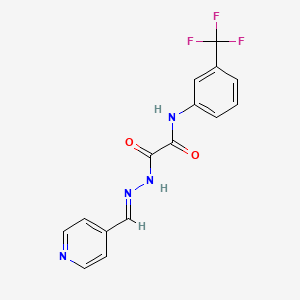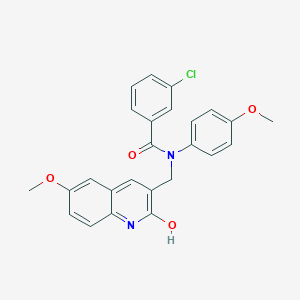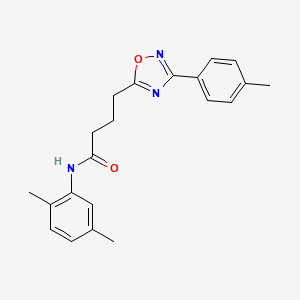
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. DMXAA is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the induction of interferon production and the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide binds to and activates the STING receptor, which leads to the activation of the TBK1-IRF3 pathway and the subsequent production of type I interferons. Type I interferons then activate immune cells, leading to the production of cytokines and chemokines, which recruit and activate immune cells to the site of the tumor.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IFN-α, and IL-6, which are involved in the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce tumor cell death by activating apoptosis and necrosis pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness in vivo. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have toxic effects in some preclinical models, which may limit its clinical use.
Direcciones Futuras
There are several future directions for N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of more potent and selective STING agonists, which may have greater anti-tumor effects and fewer toxic effects. Another area of research is the development of combination therapies that target multiple pathways involved in the immune response, such as the PD-1/PD-L1 pathway and the STING pathway. Additionally, research is needed to better understand the mechanisms of action of N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify biomarkers that can predict response to N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide therapy.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized in several ways, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with hydroxylamine hydrochloride. Another method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with p-tolyl isocyanate and then with N-bromosuccinimide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its anti-tumor effects in various preclinical models. It has been shown to activate the immune system by inducing the production of cytokines and chemokines, which in turn leads to the recruitment and activation of immune cells, such as macrophages, dendritic cells, and T cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the growth of tumors by inducing tumor cell death and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-11-17(12-9-14)21-23-20(26-24-21)6-4-5-19(25)22-18-13-15(2)7-10-16(18)3/h7-13H,4-6H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQKTVBUSJDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

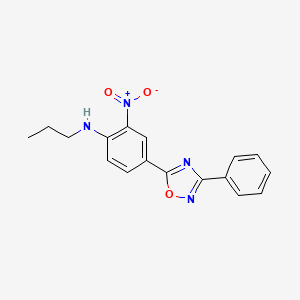
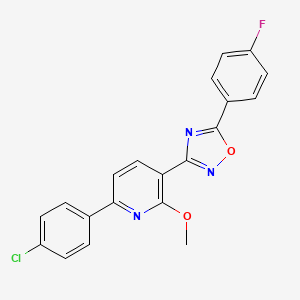
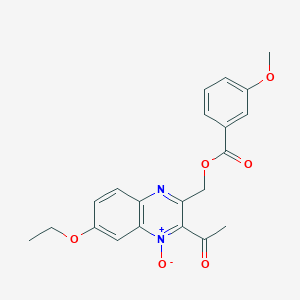

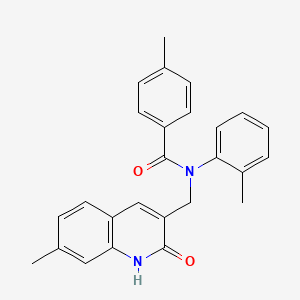
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
